2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Description
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose (CAS: 76211-71-7, C₁₄H₂₅NO₁₀) is a disaccharide comprising an N-acetylglucosamine (GlcNAc) residue linked via an α-(1→4) glycosidic bond to an L-fucose (Fuc) moiety. This compound is synthetically derived through methods such as halide ion-catalyzed condensation of benzylated precursors followed by deprotection (e.g., catalytic hydrogenolysis) . Its structural relevance lies in mimicking natural glycoconjugates involved in blood group antigens, cancer-associated oligosaccharides, and microbial recognition systems .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-SFHUXEFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Glycosylation Methods
Enzymatic Synthesis Using Fucosyltransferases
Patent WO1993008205A1 discloses enzymatic methods for fucosylated carbohydrate production. GDP-β-L-fucose serves as the donor substrate, with α-1,4-fucosyltransferases catalyzing the transfer to N-acetylglucosamine (GlcNAc) acceptors. While yields are lower (50–60%) compared to chemical methods, this approach avoids protective group manipulations and enables regioselective fucosylation.
Hydrogenolysis and Deprotection Strategies
Final deprotection typically involves:
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Hydrogenolysis : 10% Pd(OH)₂/C in methanol at 40 psi H₂ removes benzyl groups quantitatively.
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Acid hydrolysis : 0.1 M HCl in tetrahydrofuran (THF) cleaves chloroacetyl groups without affecting acetamido or glycosidic bonds.
Crystallization and Characterization
The deprotected disaccharide crystallizes from ethanol-water (9:1 v/v) as white needles. Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as periodate, leading to the cleavage of vicinal diols.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cell Adhesion and Interaction Studies
One of the primary applications of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose is its role in cell adhesion processes. It participates in the adhesion between bacterial cells and eukaryotic cells, which is crucial for understanding microbial pathogenesis and the development of therapeutic strategies against infections. The oligosaccharide's ability to mimic natural ligands allows researchers to study the mechanisms of cell-cell interactions and adhesion dynamics in various biological contexts .
Glycobiology and Antigen Research
In glycobiology, this compound serves as a model for studying glycan structures and their interactions with proteins, particularly in the context of blood group antigens. For instance, it has been utilized in synthesizing modified blood group A and B antigens, which are essential for blood transfusion compatibility and organ transplantation . The fucosylation pattern of this compound can influence the immune response, making it a valuable tool in immunological research.
Cancer Biomarker Development
The presence of fucosylated glycans, including 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, has been associated with various cancers. Studies have indicated that alterations in glycosylation patterns can serve as biomarkers for cancer diagnosis and prognosis. This compound's specific structure allows for the development of assays that can detect cancer-associated glycan changes, thereby facilitating early diagnosis and personalized treatment strategies .
Therapeutic Applications
Research indicates potential therapeutic applications for compounds like 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose in treating diseases related to glycan dysfunctions. For example, its role in modulating immune responses could be harnessed to develop treatments for autoimmune diseases or enhance vaccine efficacy by improving antigen presentation through glycan modifications .
Synthesis and Chemical Research
The chemical synthesis of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose serves as a platform for developing new synthetic methodologies in carbohydrate chemistry. Researchers are exploring various synthetic routes to produce this compound efficiently, which can lead to advancements in the synthesis of other complex carbohydrates and their derivatives .
Case Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Perret et al., 2005 | Cell Adhesion | Demonstrated the role of fucosylated oligosaccharides in bacterial adhesion mechanisms. |
| Marotte et al., 2007 | Glycan Synthesis | Developed synthetic pathways for creating modified blood group antigens using fucosylated disaccharides. |
| Research on Hepatocellular Carcinoma (2007) | Cancer Biomarkers | Identified altered fucosylation patterns as potential biomarkers for liver cancer diagnosis. |
Mechanism of Action
The mechanism by which 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to glycoproteins on cell surfaces, influencing cell signaling pathways and modulating immune responses. The compound’s structure allows it to mimic natural substrates, thereby inhibiting or enhancing the activity of enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
Methyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-glucopyranoside Derivatives
- Structure : Replaces α-L-Fuc with β-D-Gal (galactose) and includes a methyl glycoside at the reducing end.
- Key Differences: Stereochemistry: β-(1→4) linkage vs. α-(1→4) in the target compound. Sugar Type: Galactose (non-deoxy) vs. fucose (6-deoxy). Optical Rotation: [α]²⁵D values differ significantly (e.g., +8.0° for β-Gal derivative vs. unreported for α-Fuc analog) .
- Biological Role : Used to study pneumococcal adhesion receptors, highlighting how β-Gal linkages mediate pathogen binding .
2-Acetamido-2-deoxy-4-O-(β-D-galactofuranosyl)-α,β-D-glucopyranose
- Structure: Features β-D-galactofuranose (Galƒ) instead of α-L-Fucp.
- Key Differences: Ring Form: Galactofuranose (5-membered furanose) vs. fucopyranose (6-membered pyranose). Linkage: β-(1→4) configuration.
- Applications: Serves as a bacterial cell wall mimic, critical for studying enzymes like galactofuranosyltransferases in microbial pathogenesis .
N,N′-Diacetylchitobiose (2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-glucopyranose)
- Structure : GlcNAc-β-(1→4)-GlcNAc dimer.
- Key Differences: Substituent: Second GlcNAc residue replaces L-Fuc. Biological Affinity: Binds lectins (e.g., tachylectin-2) with 32-fold lower affinity than monomeric GlcNAc, emphasizing the impact of substituent size on recognition .
Sulfated Disaccharides (ΔDi-6S, ΔDi-4S)
- Structure: Unsaturated uronic acid (4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid) linked to sulfated GlcNAc.
- Key Differences: Functional Groups: Sulfate esters and unsaturated uronic acid vs. acetyl and fucosyl groups. Applications: Used as standards for analyzing glycosaminoglycan degradation (e.g., chondroitin sulfate, heparan sulfate) .
Biological Activity
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, commonly referred to as Fuc1-α-4GlcNAc, is a fucosylated amino disaccharide that plays a significant role in various biological processes. This compound is characterized by its unique structure, consisting of an α-L-fucose residue linked to a 2-acetamido-2-deoxy-D-glucopyranose residue through a (1→4) glycosidic bond. Its molecular formula is C14H25NO10, with a molecular weight of 367.35 g/mol .
Biological Significance
Cell Adhesion and Interaction:
One of the primary biological activities of 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose is its involvement in cell adhesion mechanisms. It participates in the adhesion between bacterial and eukaryotic cells, which is crucial for processes such as infection, inflammation, and tissue repair .
Immune Response Modulation:
Research indicates that fucosylated glycans can modulate immune responses. For instance, they are known to influence the binding affinity of selectins, which are cell adhesion molecules that mediate leukocyte trafficking during inflammation . The presence of this compound can enhance or inhibit the interaction between immune cells and endothelial cells, impacting inflammatory responses.
Antimicrobial Activity:
Studies have shown that fucosylated oligosaccharides exhibit antimicrobial properties. The structural similarity between these compounds and host glycans may allow them to interfere with pathogen adherence to host tissues, thereby preventing infections .
Case Studies
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Study on Pathogen Adhesion:
A study investigated the role of fucosylated disaccharides in inhibiting the adhesion of Escherichia coli to uroepithelial cells. The results indicated that 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose significantly reduced bacterial adhesion by competing with host glycan receptors . -
Inflammation and Immune Modulation:
Another study focused on the immunomodulatory effects of fucosylated compounds in murine models of inflammation. Mice treated with this disaccharide showed reduced levels of pro-inflammatory cytokines and improved outcomes in models of colitis, suggesting its potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, and what are their respective yields and challenges?
- Methodological Answer : Two primary approaches are employed:
- Enzymatic Synthesis : Use α-L-fucosyltransferases (e.g., FUT5) with GDP-fucose as the donor substrate. A typical protocol involves incubating the acceptor substrate (e.g., 8.0 mg hexasaccharide) with GDP-fucose (13 mg), MnCl₂ (100 mM), and Tris-HCl buffer (pH 7.5) at 37°C overnight. Purification via Biogel P-2 column and semi-preparative HILIC-HPLC achieves ~91% yield .
- Chemical Glycosylation : Utilize protected glycosyl donors (e.g., benzyl or acetyl groups) and activate with agents like DMAP. For example, coupling 2,3,4,6-tetraacetyl-α-D-glucose with 2,3,6-tri-O-acetyl-β-D-glucopyranose derivatives yields intermediates, followed by deprotection . Challenges include regioselectivity control and side reactions during deprotection.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O reveal anomeric proton signals (δ ~5.6–5.7 ppm for α-L-fucose; δ ~4.5–4.7 ppm for β-D-glucosamine). Key markers include acetamido NH (δ ~7.2–8.0 ppm) and glycosidic linkage carbons (¹³C δ ~75–85 ppm) .
- MALDI-TOF MS : Verify molecular weight using sodium adducts (e.g., [M+Na]⁺). Discrepancies between calculated (e.g., 1428.5127) and observed (e.g., 1428.4937) m/z values require isotopic pattern analysis and calibration adjustments .
Q. What protective group strategies are utilized during chemical synthesis to ensure regioselectivity?
- Methodological Answer : Acetyl (OAc) and benzyl (Bn) groups are commonly used. For example:
- Acetylation : Protects hydroxyl groups during glycosylation (e.g., 3,4,6-tri-O-acetyl-β-D-glucopyranose). Deprotection uses Zemplén conditions (NaOMe/MeOH) .
- Benzylation : Stabilizes intermediates for solid-phase synthesis. Final deprotection employs hydrogenolysis (Pd/C, H₂) .
Advanced Questions
Q. How can researchers resolve discrepancies between theoretical and observed mass spectrometry data for this compound?
- Methodological Answer :
- Calibration : Use internal standards (e.g., peptide mix) to correct mass drift.
- Ionization Optimization : Adjust matrix selection (e.g., DHB for MALDI-TOF) and laser intensity to minimize fragmentation.
- High-Resolution MS : Employ ESI-Orbitrap to resolve isotopic clusters (e.g., Δm/z < 5 ppm error). For example, a calculated [M+Na]⁺ of 1486.5546 vs. observed 1487.1865 may indicate sodium adduct heterogeneity .
Q. What strategies determine the anomeric configuration and glycosidic linkage positions?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) : Detect spatial proximity between H-1 of fucose and H-4 of glucosamine to confirm α(1→4) linkage .
- Enzymatic Digestion : Treat with α-L-fucosidases; cleavage confirms α-linkage. Compare HPLC retention times before/after digestion .
- Comparative NMR : Match ¹³C chemical shifts of glycosidic carbons to known standards (e.g., δ ~80 ppm for 4-O-linkages) .
Q. How do researchers address low enzymatic transfer efficiency when incorporating this compound into larger oligosaccharides?
- Methodological Answer :
- Donor/Acceptor Ratio Optimization : Increase GDP-fucose concentration (e.g., 2.5-fold excess) to drive equilibrium .
- Cofactor Supplementation : Add Mn²⁺ (100 mM) to enhance FUT5 activity .
- Stepwise Synthesis : Use modular blocks (e.g., pre-assembled trisaccharides) to reduce steric hindrance .
Q. What computational methods support structural elucidation, particularly in predicting NMR chemical shifts?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
